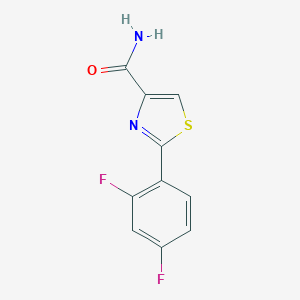

2-(2,4-Difluorophenyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2OS/c11-5-1-2-6(7(12)3-5)10-14-8(4-16-10)9(13)15/h1-4H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQYYXGZHSVWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371805 | |

| Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-97-8 | |

| Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. The thiazole carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas. This document collates available data on the physicochemical properties of the title compound, outlines a plausible synthetic route and analytical methodologies, and explores its potential biological activities, with a focus on its role as a potential kinase inhibitor. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | N/A |

| CAS Number | 175276-97-8 | |

| Molecular Formula | C₁₀H₆F₂N₂OS | |

| Molecular Weight | 240.23 g/mol | |

| Melting Point | 239-241 °C | |

| Purity | ≥95% | |

| Appearance | Solid (Predicted) | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Synthesis and Characterization

Proposed Synthetic Protocol

The synthesis can be envisioned as a two-step process starting from commercially available 2,4-difluorothiobenzamide and ethyl bromopyruvate to form the key intermediate, ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, followed by amidation.

Step 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

This step follows the well-established Hantzsch thiazole synthesis.

-

Reaction Setup: To a solution of 2,4-difluorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl bromopyruvate (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

This step involves the amidation of the ethyl ester intermediate.

-

Reaction Setup: The purified ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

-

Reaction Conditions: A saturated solution of ammonia in methanol (methanolic ammonia) is added in excess, and the reaction mixture is stirred at room temperature in a sealed vessel. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

-

Purification: The solid product, this compound, is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the difluorophenyl ring and the thiazole ring, as well as a broad singlet for the amide (-CONH₂) protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, with the difluorophenyl carbons showing splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

-

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reverse-phase HPLC method. A C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, would be a suitable starting point. Detection would be by UV absorbance at a wavelength determined by the compound's UV spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the thiazole carboxamide scaffold is a key feature in many biologically active molecules. The primary areas of investigation for this class of compounds are as kinase inhibitors, particularly targeting c-Met, and as modulators of ion channels like the AMPA receptor.

Potential as a c-Met Kinase Inhibitor

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Small molecule inhibitors of c-Met are therefore of significant interest in oncology drug discovery. Several studies have highlighted that thiazole and thiadiazole carboxamide derivatives are potent c-Met inhibitors.

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation of its substrates and blocking downstream signaling.

Potential as an AMPA Receptor Modulator

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their over-activation can lead to excitotoxicity and has been implicated in various neurological disorders. Thiazole-containing compounds have been investigated as modulators of AMPA receptor activity. Depending on the substitution pattern, these molecules can act as either positive or negative allosteric modulators. Given the structural features of this compound, it could potentially modulate AMPA receptor function, a hypothesis that warrants experimental validation.

Structure-Activity Relationship (SAR) Insights

Based on studies of related thiazole carboxamide series, certain structural features are key to their biological activity.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in drug discovery. Its chemical properties are characteristic of a stable, crystalline solid. While detailed experimental data on its synthesis and biological activity are not extensively published, established chemical methodologies allow for its straightforward preparation. The thiazole carboxamide core structure is a validated pharmacophore, and this particular derivative, with its difluorophenyl substitution, presents an interesting candidate for screening as a kinase inhibitor, particularly targeting the c-Met pathway, or as a modulator of AMPA receptors. This technical guide provides a solid foundation for researchers to initiate further studies on this promising molecule.

An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)thiazole-4-carboxamide (CAS Number 175276-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, a fluorinated heterocyclic compound belonging to the thiazole carboxamide class. While specific research on this particular molecule is limited, this document extrapolates its potential properties and applications based on the well-documented activities of structurally similar compounds. This guide covers its physicochemical characteristics, a probable synthetic route, and explores its potential as a scaffold in drug discovery, particularly in oncology and neuropharmacology. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of novel thiazole derivatives.

Chemical and Physical Properties

This compound is a solid organic compound. Limited publicly available data exists for its detailed physicochemical properties. However, based on its structure and data from chemical suppliers, the following information has been compiled.

| Property | Value | Reference |

| CAS Number | 175276-97-8 | N/A |

| Molecular Formula | C₁₀H₆F₂N₂OS | N/A |

| Molecular Weight | 240.23 g/mol | N/A |

| Melting Point | 239-241 °C | [1] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Insoluble in water (predicted), Soluble in organic solvents like DMSO and DMF (predicted) | N/A |

| Purity | Typically available at ≥95% | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed via a two-step process:

-

Formation of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid ethyl ester: This intermediate can be synthesized by reacting 2,4-difluorothiobenzamide with ethyl bromopyruvate.

-

Amidation: The resulting ester is then converted to the final carboxamide product through amidation, for example, by reaction with ammonia or a protected ammonia equivalent followed by deprotection.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and analysis of the target compound.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data for this compound, the broader class of thiazole carboxamides has been extensively studied and shown to exhibit a range of pharmacological activities.[2][3] These activities provide a strong basis for predicting the potential therapeutic applications of the target compound.

Potential as a c-Met Kinase Inhibitor

Several studies have identified thiazole and thiadiazole carboxamide derivatives as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.[2] The aberrant activation of the HGF/c-Met signaling pathway is implicated in various human cancers.

The thiazole carboxamide scaffold is believed to interact with the hinge region of the c-Met kinase domain, a common binding mode for type II kinase inhibitors. The difluorophenyl moiety could potentially engage in favorable interactions within the ATP-binding pocket.

Potential c-Met Signaling Pathway Inhibition

The diagram below illustrates the potential mechanism of action of this compound as a c-Met inhibitor.

Caption: Potential inhibition of the c-Met signaling pathway.

Other Potential Biological Activities

Based on research into related compounds, this compound may also exhibit other biological activities, including:

-

Antioxidant Properties: Thiazole-carboxamide derivatives have been investigated for their antioxidant potential.[3]

-

Neuroprotective Effects: Some thiazole carboxamides have been assessed for their modulatory effects on AMPA receptors, suggesting potential applications in neurological disorders.[4]

-

Antifungal Activity: The 2-(2,4-difluorophenyl) moiety is present in some antifungal agents, suggesting that this compound could be explored for similar applications.[5]

Applications in Drug Discovery and Development

Given the diverse biological activities of the thiazole carboxamide scaffold, this compound represents a valuable starting point for medicinal chemistry campaigns. Its structural features, including the difluorophenyl group and the carboxamide moiety, provide opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Researchers in drug discovery could utilize this compound as a core structure to develop novel therapeutics for a range of diseases, particularly cancer and neurological disorders. Further investigation into its biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Although specific experimental data for this molecule is scarce, the extensive research on related thiazole carboxamides provides a strong rationale for its investigation as a therapeutic agent. This technical guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this promising compound. Future studies are needed to confirm its predicted activities and to explore its full potential in developing novel therapies.

References

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]

- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2,4-Difluorophenyl)thiazole-4-carboxamide molecular weight and formula

An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)thiazole-4-carboxamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Data and Properties

This compound is a heterocyclic organic compound featuring a difluorophenyl group attached to a thiazole carboxamide core. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆F₂N₂OS | [1][2] |

| Molecular Weight | 240.23 g/mol | [1][2][3] |

| CAS Number | 175276-97-8 | [1][2] |

| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-aryl-thiazole-4-carboxamides generally follows established routes in heterocyclic chemistry. While a specific protocol for this compound is not detailed in the provided search results, a general synthetic pathway can be inferred from the synthesis of analogous compounds. A common method is the Hantzsch thiazole synthesis.

A plausible synthetic workflow is outlined below. This would typically start from a corresponding thioamide and an α-haloketone.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (General)

-

Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate:

-

To a solution of 2,4-difluorobenzothioamide in a suitable solvent such as ethanol, an equimolar amount of ethyl 2-chloroacetoacetate is added.

-

The reaction mixture is refluxed for several hours until the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the intermediate ester.

-

-

Amidation to this compound:

-

The synthesized ethyl ester is then subjected to amidation. This can be achieved by treating the ester with a solution of ammonia in methanol under pressure or by heating it in a sealed tube.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to obtain the final this compound.

-

Potential Biological Activity and Signaling Pathways

Thiazole and thiazole carboxamide derivatives are known to exhibit a wide range of biological activities, acting on various cellular targets. While the specific biological role of this compound is not extensively documented in the provided results, related compounds have been investigated as:

-

c-Met Kinase Inhibitors: Some thiazole carboxamide derivatives have been evaluated as potential inhibitors of the c-Met kinase, which is implicated in cancer cell proliferation and survival.[4]

-

Antifungal Agents: The thiazole scaffold is present in several antifungal drugs.[5][6]

-

Enzyme Inhibitors: Thiazole derivatives have shown inhibitory activity against enzymes like α-amylase and cyclooxygenases (COX).[7][8]

-

Antioxidant and Neuroprotective Agents: Certain thiazole-carboxamides have demonstrated antioxidant properties and potential as inhibitors for enzymes related to Alzheimer's disease.[9][10]

Given the role of similar compounds as kinase inhibitors, a hypothetical signaling pathway where such a molecule might act is presented below.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

This diagram illustrates how a thiazole carboxamide derivative could potentially inhibit a receptor tyrosine kinase at the cell surface, thereby blocking downstream signaling cascades that lead to gene expression changes related to cell proliferation and survival.

References

- 1. calpaclab.com [calpaclab.com]

- 2. kemix.com.au [kemix.com.au]

- 3. This compound | 175276-97-8 [sigmaaldrich.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Structure Elucidation of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail the synthetic pathway, spectroscopic analysis, and characterization techniques essential for confirming the molecule's identity and purity.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of the core thiazole ring, followed by the installation of the carboxamide functionality.

A logical synthetic approach involves two key stages:

-

Hantzsch Thiazole Synthesis: Formation of the 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid precursor.

-

Amide Coupling: Conversion of the carboxylic acid to the final carboxamide product.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

This procedure outlines the Hantzsch thiazole synthesis followed by ester hydrolysis.

-

Step 1: Cyclocondensation. To a solution of 2,4-difluorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Upon completion, the solvent is removed under reduced pressure.

-

Step 2: Hydrolysis. The crude ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2.0 eq). The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC. Once the reaction is complete, the ethanol is removed, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Experimental Protocol: Amide Coupling

This procedure describes the conversion of the carboxylic acid to the target carboxamide.

-

To a solution of 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred for a few minutes to activate the carboxylic acid.

-

An ammonia source, for instance, ammonium chloride (1.2 eq), is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Spectroscopic Data and Structural Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

While specific experimental data is not publicly available, the expected spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the difluorophenyl ring will appear as multiplets in the range of δ 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings.- The proton on the thiazole ring (H5) is expected to be a singlet around δ 8.0-8.5 ppm.- The amide protons (-CONH₂) will likely appear as two broad singlets between δ 7.0-8.0 ppm. |

| ¹³C NMR | - Aromatic carbons of the difluorophenyl ring will show signals in the range of δ 105-165 ppm. The carbons directly attached to fluorine will appear as doublets due to C-F coupling.- The thiazole ring carbons will resonate in the region of δ 115-170 ppm.- The carbonyl carbon of the amide is expected around δ 160-165 ppm. |

| Mass Spec. | - The molecular ion peak (M+) is expected at m/z 240.01, corresponding to the molecular formula C₁₀H₆F₂N₂OS. |

| IR Spec. | - N-H stretching of the primary amide will be visible as two bands in the region of 3400-3100 cm⁻¹.- C=O stretching of the amide (Amide I band) will appear around 1650-1680 cm⁻¹.- N-H bending of the amide (Amide II band) is expected near 1600-1640 cm⁻¹.- C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region. |

Structure Elucidation Workflow

The process of confirming the structure based on the obtained spectroscopic data follows a logical progression.

Spectroscopic and Structural Analysis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, characterization, and analytical methodologies for the compound 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. While a complete set of experimentally-derived spectra for this specific molecule is not publicly available in the referenced literature, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for obtaining and interpreting the necessary data.

Compound Identification:

-

IUPAC Name: 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3 - 8.6 | s | 1H | Thiazole H-5 |

| ~8.0 - 8.3 | m | 1H | Aromatic H (Difluorophenyl) |

| ~7.8 - 8.0 (broad s) | s | 1H | Amide -NH |

| ~7.2 - 7.5 | m | 2H | Aromatic H (Difluorophenyl) |

| ~7.0 - 7.3 (broad s) | s | 1H | Amide -NH |

Note: The amide protons may exhibit broad signals and their chemical shifts can be highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carboxamide C=O |

| ~160 - 165 (d, ¹JCF) | Aromatic C-F |

| ~155 - 160 (d, ¹JCF) | Aromatic C-F |

| ~145 - 150 | Thiazole C-2 |

| ~130 - 135 | Aromatic CH |

| ~120 - 125 | Thiazole C-4 |

| ~115 - 120 | Thiazole C-5 |

| ~110 - 115 (d, ²JCF) | Aromatic CH |

| ~105 - 110 (t, ²JCF) | Aromatic CH |

Note: Carbons attached to fluorine will appear as doublets, and carbons two bonds away will appear as triplets, with characteristic C-F coupling constants.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3100 | Medium-Strong, Broad | N-H stretch (Amide) |

| ~1680 - 1650 | Strong | C=O stretch (Amide I) |

| ~1620 - 1580 | Medium | N-H bend (Amide II) |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C stretch, Thiazole ring stretch |

| ~1300 - 1100 | Strong | C-F stretch |

| ~1100 - 1000 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 240.01 | [M]⁺, Molecular ion |

| 224 | [M-NH₂]⁺ |

| 196 | [M-CONH₂]⁺ |

| 127 | [C₆H₃F₂]⁺ |

| 113 | [C₃H₂NSCO]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to 0-12 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 0-200 ppm.

-

Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

-

Use proton decoupling to simplify the spectrum.

-

Process the data with a line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The data is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of 50-500 m/z.

-

Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass range of 50-500 m/z.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide: Solubility of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document presents a framework for solubility assessment, including standardized experimental protocols and illustrative data. The methodologies and data presentation formats are designed to be directly applicable to the laboratory setting.

Compound Profile

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[3] A comprehensive understanding of solubility in various organic solvents is essential during early-stage drug development for tasks such as reaction work-up, purification, and formulation.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Classification | Expected Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Tetrahydrofuran (THF) | Polar Aprotic | 10 - 20 |

| Acetone | Polar Aprotic | 5 - 10 |

| Ethyl Acetate | Moderately Polar | 1 - 5 |

| Dichloromethane (DCM) | Nonpolar | 1 - 5 |

| Methanol | Polar Protic | 0.5 - 2 |

| Ethanol | Polar Protic | 0.1 - 1 |

| Acetonitrile | Polar Aprotic | 0.1 - 1 |

| Toluene | Nonpolar | < 0.1 |

| Heptane | Nonpolar | < 0.01 |

Note: The values presented are for illustrative purposes and should be confirmed by experimental determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4]

3.1. Materials and Reagents

-

This compound (purity ≥ 95%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid material.[3]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.[3] The concentration can be determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

4.2. Hypothetical Signaling Pathway

Thiazole-containing compounds are known to interact with various biological targets, including protein kinases. The diagram below represents a hypothetical signaling pathway where a this compound analog could act as an inhibitor.

Caption: Hypothetical kinase inhibition pathway.

References

Stability and Storage of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide: A Technical Guide

Disclaimer: Specific experimental stability data for 2-(2,4-Difluorophenyl)thiazole-4-carboxamide is not publicly available. This guide is based on the known stability of related chemical structures, including thiazoles, carboxamides, and fluorinated aromatic compounds, as well as general principles of pharmaceutical stability testing outlined in regulatory guidelines. The information herein should be used as a reference for designing stability studies and for general handling and storage, not as a substitute for empirical testing of the specific compound.

Introduction

This compound is a heterocyclic compound of interest to researchers in drug discovery and development. Understanding its chemical stability is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to its use in preclinical and clinical studies. This technical guide provides an in-depth overview of the potential stability challenges and recommended storage conditions for this compound, based on analogous structures and established chemical principles.

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to several degradation pathways under various environmental stressors.

2.1. Hydrolysis: The carboxamide functional group is prone to hydrolysis under both acidic and basic conditions. This reaction would lead to the cleavage of the amide bond, resulting in the formation of 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid and ammonia. The rate of hydrolysis is dependent on pH and temperature.

2.2. Photodegradation: The thiazole ring and the difluorophenyl moiety are chromophores that can absorb UV and visible light. This absorption of energy can lead to photochemical reactions, potentially causing ring cleavage, rearrangement, or other complex degradation pathways. The presence of fluorine atoms on the phenyl ring may influence the photostability.

2.3. Oxidation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones. The presence of oxidizing agents or exposure to atmospheric oxygen, especially in the presence of light or metal ions, can promote oxidative degradation.

2.4. Thermal Degradation: At elevated temperatures, the molecule may undergo thermal decomposition. The degradation products would depend on the specific temperature and the presence of other substances.

A plausible degradation pathway for this compound is the hydrolysis of the amide bond.

Technical Guide: Purity and Characterization of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide (CAS No. 175276-97-8). The document details common analytical methodologies for assessing the quality and identity of this compound, supported by generalized experimental protocols and data presented in a clear, tabular format.

Compound Identity and Physical Properties

This compound is a heterocyclic building block with the molecular formula C₁₀H₆F₂N₂OS and a molecular weight of 240.23 g/mol .[1] It belongs to the thiazole carboxamide family, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules.[2]

| Property | Value | Reference |

| CAS Number | 175276-97-8 | [1] |

| Molecular Formula | C₁₀H₆F₂N₂OS | [1] |

| Molecular Weight | 240.23 | [1] |

| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | |

| Purity (Typical) | ≥95% | [1][3] |

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the arrangement of atoms.

Table 1: Predicted NMR Spectral Data Note: Predicted chemical shifts (δ) are in ppm. Actual values may vary based on solvent and experimental conditions. Data is extrapolated from similar structures.[4][5]

| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Features |

| ¹H NMR | Thiazole-H5 | ~8.0 - 8.5 | Singlet |

| Aromatic-H (phenyl) | ~7.0 - 8.2 | Multiplets, complex splitting due to F-H coupling | |

| Amide-NH₂ | ~7.5 - 8.0 | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | Thiazole-C2 | ~165 - 175 | |

| Thiazole-C4 | ~140 - 150 | ||

| Thiazole-C5 | ~115 - 125 | ||

| Phenyl-CF | ~160 - 170 | Doublet, large ¹JCF coupling constant | |

| Phenyl-C | ~110 - 135 | ||

| Carbonyl-C=O | ~160 - 165 | ||

| ¹⁹F NMR | Phenyl-F (ortho) | ~ -100 to -115 | Doublet of doublets |

| Phenyl-F (para) | ~ -105 to -120 | Doublet of doublets |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining a precise mass.[4]

Table 2: Expected Mass Spectrometry Data

| Technique | Ion Mode | Expected m/z | Fragment |

| ESI-MS | Positive | [M+H]⁺: 241.02 | Molecular Ion |

| HRMS (ESI) | Positive | [M+H]⁺: 241.0190 | Calculated for C₁₀H₇F₂N₂OS⁺ |

HPLC is the primary method for determining the purity of this compound. A reversed-phase method with UV detection is typically employed.[6][7]

Table 3: Typical HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-10 µL |

| Detection | UV at ~254 nm |

| Column Temperature | 25°C |

| Expected Purity | ≥95% |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key analytical experiments.

-

Standard Preparation: Accurately weigh approximately 1 mg of the reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution. Dilute as necessary to create working standards.

-

Sample Preparation: Prepare a sample solution of this compound in acetonitrile at a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[6]

-

Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 3.

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the chromatogram.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[8]

-

Data Processing: Process the spectra to assign the chemical shifts, multiplicities, and coupling constants. Compare the observed spectra with the expected patterns to confirm the structure.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system using an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500). For HRMS, use an Orbitrap or TOF analyzer to obtain high mass accuracy.[9]

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and analytical characterization of this compound.

Caption: Generalized synthetic workflow for thiazole-4-carboxamides.

Caption: Analytical workflow for purity and identity confirmation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 95.0%+,价格-幺米Lab实验室 [mgr.ymilab.com]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. cipac.org [cipac.org]

- 7. res-1.cloudinary.com [res-1.cloudinary.com]

- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Predicted Mechanism of Action for 2-(2,4-Difluorophenyl)thiazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a predicted mechanism of action for the novel compound 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. Based on an extensive review of structurally related molecules and the known pharmacological activities of its core chemical moieties—the 2,4-difluorophenyl group, the thiazole ring, and the carboxamide linker—we propose a multi-targeted mechanism primarily centered on anti-cancer and anti-inflammatory pathways. The primary predicted targets include key signaling kinases such as c-Met and cyclooxygenase (COX) enzymes. This guide provides a detailed theoretical framework, potential signaling pathways, and suggested experimental protocols to validate these hypotheses.

Introduction

The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antifungal, and antidiabetic properties.[1][2][3][4] The incorporation of a 2,4-difluorophenyl moiety is also a well-established strategy in drug design, notably in antifungal agents where it contributes to target binding and metabolic stability.[5] This guide synthesizes existing data on analogous compounds to predict the mechanism of action for this compound.

Predicted Biological Targets and Mechanisms of Action

Based on available literature for structurally similar compounds, we predict that this compound is likely to exhibit a multi-faceted mechanism of action, primarily targeting pathways involved in cancer and inflammation.

Primary Predicted Mechanism: Dual Inhibition of c-Met Kinase and COX-2

We hypothesize that the primary mechanism of action for this compound is the dual inhibition of the c-Met receptor tyrosine kinase and the cyclooxygenase-2 (COX-2) enzyme.

-

c-Met Kinase Inhibition: The thiazole carboxamide core is a known scaffold for c-Met inhibitors.[6] The c-Met pathway is crucial for cell proliferation, survival, and metastasis, and its dysregulation is implicated in numerous cancers. Inhibition of c-Met phosphorylation can lead to cell cycle arrest and apoptosis.[6]

-

COX-2 Inhibition: Several studies have demonstrated that thiazole carboxamide derivatives are potent inhibitors of COX enzymes.[7][8][9] COX-2 is often overexpressed in tumors and inflammatory tissues, contributing to tumor growth and angiogenesis.[9]

This dual-action mechanism would provide a synergistic anti-cancer effect by directly inhibiting tumor cell growth and concurrently reducing the inflammatory tumor microenvironment.

Secondary and Tertiary Predicted Mechanisms

-

Angiogenesis Inhibition: Structurally related pyridinyl-thiazolyl carboxamides have been shown to inhibit angiogenesis by targeting pathways such as VEGF-induced signaling.[10] This suggests that this compound may also possess anti-angiogenic properties, further contributing to its potential anti-cancer effects.

-

Induction of Apoptosis: Thiazole derivatives have been reported to induce apoptosis in cancer cells.[11] This could be a downstream effect of c-Met inhibition or could involve other cellular pathways.

-

Antifungal Activity: The presence of the 2,4-difluorophenyl group, a key feature of the antifungal drug fluconazole, suggests a potential for antifungal activity through the inhibition of fungal cytochrome P450 enzymes like CYP51.[5]

Data Presentation: Biological Activities of Structurally Related Compounds

The following table summarizes the reported biological activities of various thiazole carboxamide derivatives from the literature, providing a basis for our predictions.

| Compound Class | Biological Target/Activity | Potency (IC50/EC50) | Reference |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | 2.54 nM - 61.36 nM | [6] |

| Methoxyphenyl Thiazole Carboxamides | COX-1/COX-2 | IC50 values in the µM range | [7][8] |

| Pyridinyl-Thiazolyl Carboxamides | Angiogenesis (HUVEC migration) | Similar or better than Vandetanib | [10] |

| 2,4,5-Trisubstituted 1,3-Thiazoles | Antitumor (various cell lines) | 1.11 µg/mL - 2.21 µg/mL | [11] |

| Thiazole-Carboxamide Derivatives | Antioxidant (DPPH scavenging) | 0.185 µM - 0.221 µM | [12] |

| Fluorophenyl-based Thiazoles | α-Amylase Inhibition | IC50 = 5.14 ± 0.03 µM | [13] |

| 2-(2,4-difluorophenyl)-... dithiocarbamates | Antifungal (Candida species) | Better than fluconazole | [5] |

Proposed Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway: Dual c-Met and COX-2 Inhibition

The following diagram illustrates the predicted signaling pathway for this compound, highlighting its dual inhibitory action on the c-Met and COX-2 pathways.

Caption: Predicted dual inhibition of c-Met and COX-2 pathways.

Experimental Workflow for Mechanism Validation

The following diagram outlines a proposed experimental workflow to validate the predicted mechanism of action.

Caption: Experimental workflow for validating the predicted mechanism.

Detailed Experimental Protocols

c-Met Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a substrate peptide by the c-Met kinase. Inhibition of the kinase results in a decreased FRET signal.

-

Methodology:

-

Recombinant human c-Met kinase is incubated with the test compound at various concentrations.

-

A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

The TR-FRET signal is read on a suitable plate reader.

-

IC50 values are calculated from the dose-response curves.

-

COX-1/COX-2 Inhibition Assay (Biochemical)

-

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored in the presence and absence of the inhibitor.

-

Methodology:

-

Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound.

-

Arachidonic acid is added to initiate the reaction.

-

A colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is included in the reaction mixture.

-

The change in absorbance is measured over time.

-

IC50 values are determined to assess the potency and selectivity of inhibition.

-

Cancer Cell Line Viability Assay (MTT/MTS)

-

Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines (e.g., those with high c-Met expression like A549, HT-29, and MKN-45).

-

Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the test compound for 48-72 hours.

-

MTT or MTS reagent is added to each well and incubated.

-

The absorbance of the formazan product is measured using a microplate reader.

-

IC50 values are calculated to determine the concentration required to inhibit cell growth by 50%.

-

Western Blot Analysis

-

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the c-Met signaling pathway.

-

Methodology:

-

Cancer cells are treated with the test compound at concentrations around its IC50 value.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total c-Met, phosphorylated c-Met (p-c-Met), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). A loading control like β-actin or GAPDH is also used.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

The in-silico analysis based on the chemical structure of this compound and the known biological activities of its constituent moieties strongly suggests a multi-targeted mechanism of action, primarily centered on the inhibition of c-Met kinase and COX-2. This dual inhibitory profile presents a promising avenue for the development of a novel therapeutic agent with potential applications in oncology and inflammatory diseases. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these predictions and the further characterization of this compound's pharmacological profile. Further preclinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole carboxamide scaffold in medicinal chemistry

An In-Depth Technical Guide to the Thiazole Carboxamide Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs and developmental agents.[1][2][3] Its unique five-membered aromatic structure, containing both sulfur and nitrogen, provides a versatile framework for designing molecules with diverse pharmacological activities.[4][5] When combined with a carboxamide moiety, the resulting thiazole carboxamide scaffold offers a powerful platform for developing targeted therapeutics. The amide group enhances the molecule's ability to form crucial hydrogen bonding interactions with biological targets, while the thiazole ring itself can be modified to fine-tune physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of this important scaffold.

Synthesis Strategies

The construction of the thiazole carboxamide scaffold is typically achieved through multi-step synthetic pathways. A common and versatile approach involves the coupling of a pre-formed thiazole carboxylic acid with a desired amine, or the acylation of an aminothiazole with a suitable carboxylic acid derivative.

A general workflow for the synthesis and evaluation of thiazole carboxamide derivatives is outlined below. It begins with the synthesis of key intermediates, followed by coupling reactions to form the target compounds, which are then subjected to a cascade of biological evaluations.

Caption: General workflow from synthesis to lead compound identification.

Experimental Protocol: Synthesis of N-thiazolyl-indole-2-carboxamide Derivatives

This protocol describes a three-step synthesis to create a hybrid molecule combining indole and thiazole moieties, as reported in the development of multi-target anticancer agents.[6]

-

Step 1: Synthesis of Ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a)

-

To a solution of 1H-indole-2-carboxylic acid (1a) in a suitable solvent, add a peptide coupling agent (e.g., HATU, HOBt).

-

Add ethyl-2-(2-aminothiazol-4-yl)acetate (2) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by extraction and purify the crude product using column chromatography to yield compound 3a.[6]

-

-

Step 2: Synthesis of 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetohydrazide (4a)

-

Dissolve the ester (3a) in an appropriate solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to allow the product to precipitate. Filter and wash the solid to obtain the pure hydrazide (4a).[6]

-

-

Step 3: Synthesis of (E/Z)-N-(4-(2-(2-(Substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6a-6z)

-

Dissolve the acetohydrazide (4a) in a solvent, typically ethanol.

-

Add a few drops of glacial acetic acid to act as a catalyst.

-

Add the desired substituted benzaldehyde to the mixture.

-

Reflux the reaction for 2-4 hours.

-

Upon cooling, the final product precipitates. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the target compounds (6a-6z).[6]

-

Therapeutic Applications and Mechanisms of Action

Thiazole carboxamides exhibit a broad spectrum of biological activities, making them valuable scaffolds for targeting various diseases.[7][8]

Anticancer Activity

A significant area of research for thiazole carboxamides is in oncology. These compounds have been developed as potent inhibitors of various protein kinases that are critical for cancer progression.[9]

Mechanism of Action: Kinase Inhibition Many thiazole carboxamide derivatives function as ATP-competitive inhibitors of tyrosine kinases such as c-Met, EGFR, HER2, and VEGFR-2.[6][9] These kinases are often overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site, these inhibitors prevent the phosphorylation and activation of downstream signaling pathways, ultimately inducing cell cycle arrest and apoptosis.[9][10]

Caption: Inhibition of receptor tyrosine kinase signaling pathways.

Quantitative Data: Anticancer Activity

| Compound | Target Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 51am | MKN-45 (Gastric) | 0.003 | c-Met Kinase | [1][10] |

| 6f | Human Lung Cancer | 0.48 | Antitumor | [11] |

| 6f | Human Breast Cancer | 3.66 | Antitumor | [11] |

| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | EGFR, HER2, VEGFR-2, CDK2 | [6][9] |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | EGFR, HER2, VEGFR-2, CDK2 | [6][9] |

| 8c | A-549 (Lung) | 48% inhibition at 5 µg/mL | Antitumor | [12] |

| T38 | HepG2 (Liver) | 1.11 µg/mL | Apoptosis Induction | [13] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Thiazole carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[14][15]

Mechanism of Action: COX Inhibition COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] Nonsteroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting these enzymes. Thiazole carboxamide derivatives have been designed to selectively inhibit COX-2, which is primarily expressed at sites of inflammation, to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[16][17]

Quantitative Data: COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | 2.65 | 0.958 | 2.77 | [16] |

| 2b | 0.239 | 0.191 | 1.25 | [16] |

| 2j | 1.44 | 0.957 | 1.51 | [16] |

| Celecoxib (Control) | - | 0.002 | 23.8 | [16] |

Antiviral Activity

The thiazole core is present in several antiviral agents, and novel carboxamide derivatives are being explored for broader applications.[2][18]

Mechanism of Action: Altering RNA Processing The thiazole-5-carboxamide derivative GPS491 has demonstrated potent, broad-spectrum antiviral activity.[19] It inhibits the replication of HIV-1, adenovirus, and multiple coronaviruses. The mechanism involves altering viral RNA processing and accumulation. GPS491 treatment leads to a drastic inhibition of viral gene expression and induces changes in the accumulation and phosphorylation of cellular splicing regulatory (SR) proteins, which are essential for processing viral RNAs.[19]

Quantitative Data: Antiviral Activity

| Compound | Virus | IC50 (µM) | Mechanism | Reference |

| GPS491 | HIV-1 | ~0.25 | Inhibition of viral gene expression | [19] |

| Nitazoxanide Analog (3) | Hepatitis B Virus (HBV) | 0.33 | Inhibition of HBV replication | [20] |

Other Therapeutic Applications

-

Neuroprotection: Thiazole carboxamide derivatives have been evaluated as negative allosteric modulators of AMPA receptors, which are involved in excitatory neurotransmission. By enhancing deactivation rates, these compounds have the potential to treat neurological disorders like epilepsy that arise from excitotoxicity.[21]

-

Anticholinesterase Activity: In the context of Alzheimer's disease, thiazolylhydrazone derivatives have been designed as potent and selective acetylcholinesterase (AChE) inhibitors, with some compounds showing activity comparable to the drug donepezil.[22]

-

Antioxidant Activity: Certain derivatives have shown exceptional free radical scavenging potential, with IC50 values for DPPH radical scavenging significantly lower than the standard antioxidant, Trolox.[4][5]

Structure-Activity Relationship (SAR) Insights

The biological activity of the thiazole carboxamide scaffold can be significantly modulated by altering the substituents at various positions of the thiazole and carboxamide moieties.

Caption: Key structure-activity relationships for the thiazole carboxamide scaffold.

-

Substituents on the Amide Phenyl Ring: The nature of the substituent on the phenyl ring attached to the carboxamide nitrogen is critical.

-

Substituents on the Thiazole Ring:

-

Introduction of a trifluoromethyl (CF3) group at the 4-position of the thiazole ring has been a successful strategy in developing anticancer agents.[12]

-

Adding a methyl group to the thiazole ring can positively influence the compound's geometry, leading to a better fit and improved potency against enzymes like COX.[16]

-

Pharmacokinetics and Drug-like Properties

For any scaffold to be successful in drug development, its derivatives must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Several studies on thiazole carboxamides have included in silico predictions of their drug-likeness.[4][16] Analyses using tools like QikProp and adherence to Lipinski's Rule of Five suggest that many derivatives have the potential to be orally active drug candidates, exhibiting good druggability profiles.[4][23] For instance, the promising c-Met inhibitor 51am was shown to have a good pharmacokinetic profile in mice.[10]

Conclusion

The thiazole carboxamide scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and a wide range of therapeutic applications. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of activity against various biological targets, including protein kinases, inflammatory enzymes, and viral proteins. The potent and often selective activities observed in anticancer, anti-inflammatory, and antiviral studies underscore the scaffold's potential. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel therapeutic targets, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. kuey.net [kuey.net]

- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide protocol

An Application Note and Protocol for the Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as kinase inhibitors and antimicrobial agents.[1][2] This document provides a detailed protocol for the synthesis of a specific derivative, this compound, based on established synthetic methodologies such as the Hantzsch thiazole synthesis.[3][4]

Experimental Protocols

The synthesis of this compound is proposed as a three-step process starting from 2,4-difluorothiobenzamide and ethyl 2-chloro-3-oxobutanoate. This process involves the formation of the thiazole ring, followed by hydrolysis of the resulting ester and subsequent amidation.

Step 1: Synthesis of Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate

This step employs the Hantzsch thiazole synthesis, a classic and widely used method for the preparation of thiazole rings.[3][4]

-

Reagents and Materials:

-

2,4-Difluorothiobenzamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 2,4-difluorothiobenzamide (1.0 eq) in absolute ethanol in a round-bottom flask, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.

-

Step 2: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid in this step.

-

Reagents and Materials:

-

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1N HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid.

-

Step 3: Synthesis of this compound

The final step involves the amidation of the carboxylic acid. This can be achieved via the formation of an acid chloride followed by reaction with ammonia, or by using peptide coupling agents.[1][5]

-

Reagents and Materials:

-

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Ammonium hydroxide (aqueous solution)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Suspend 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid (1.0 eq) in dry DCM in a round-bottom flask.

-

Add a catalytic amount of DMF.

-

Cool the mixture in an ice bath and add oxalyl chloride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Dissolve the resulting crude acid chloride in dry DCM and cool in an ice bath.

-

Add an excess of aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Stir the mixture for an additional 1-2 hours at room temperature.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound. The values are illustrative and based on typical yields and purities for such reactions.

| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (based on 10 mmol starting material) | Expected Yield (%) | Physical Appearance | Purity (by HPLC) |

| 1 | Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate | 283.28 | 2.83 g | 70-85% | Pale yellow solid | >95% |

| 2 | 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid | 255.22 | 2.55 g | 85-95% | White solid | >98% |

| 3 | This compound | 254.24 | 2.54 g | 60-75% | Off-white solid | >98% |

Visualizations

Synthetic Pathway Diagram

Figure 1: Synthetic Pathway for this compound

Experimental Workflow Diagram

Figure 2: General Experimental Workflow

References